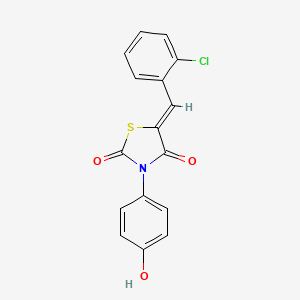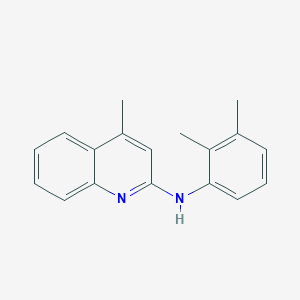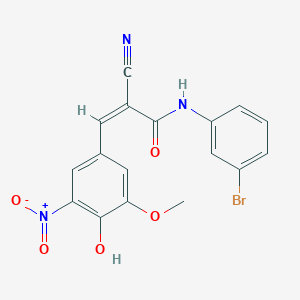
5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
説明
5-(2-chlorobenzylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione, commonly known as CBZ, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. CBZ has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic properties.
科学的研究の応用
CBZ has been found to possess a wide range of biological activities, making it a promising compound for various therapeutic applications. CBZ has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators. CBZ also possesses antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, CBZ has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation. CBZ has also been found to possess antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.
作用機序
The mechanism of action of CBZ is not fully understood, but it is believed to involve the modulation of various signaling pathways. CBZ has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating antioxidant and anti-inflammatory responses. CBZ has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer cell proliferation. Furthermore, CBZ has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CBZ has been found to exhibit a wide range of biochemical and physiological effects. CBZ has been found to reduce the production of pro-inflammatory cytokines and mediators, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CBZ has also been found to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, CBZ has been found to inhibit cancer cell proliferation and induce apoptosis. CBZ has also been found to improve insulin sensitivity and reduce blood glucose levels.
実験室実験の利点と制限
CBZ has several advantages for lab experiments. CBZ is a well-established compound with a well-defined synthesis method, making it readily available for research purposes. CBZ also possesses a wide range of biological activities, making it a versatile compound for various research applications. However, CBZ also has some limitations for lab experiments. CBZ has poor water solubility, making it difficult to dissolve in aqueous solutions. CBZ also has low bioavailability, making it difficult to administer in vivo.
将来の方向性
CBZ has shown great potential for various therapeutic applications, and future research should focus on the development of CBZ-based drugs. Future research should also focus on the optimization of the synthesis method of CBZ to improve its yield and purity. Furthermore, future research should focus on the elucidation of the mechanism of action of CBZ to better understand its biological activities. Finally, future research should focus on the development of novel formulations of CBZ to improve its bioavailability and water solubility.
In conclusion, CBZ is a promising compound with a wide range of biological activities. CBZ has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. CBZ has several advantages for lab experiments, including its well-established synthesis method and versatile biological activities. However, CBZ also has some limitations, including poor water solubility and low bioavailability. Future research should focus on the development of CBZ-based drugs and the optimization of its synthesis method, elucidation of its mechanism of action, and development of novel formulations to improve its bioavailability and water solubility.
特性
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3S/c17-13-4-2-1-3-10(13)9-14-15(20)18(16(21)22-14)11-5-7-12(19)8-6-11/h1-9,19H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUKVFZVBCRIGF-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3739272.png)
![N-cycloheptyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3739280.png)
![N'-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B3739287.png)
![3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3739290.png)
![3,4-dichloro-N-(3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3739297.png)
![2-{2-[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739303.png)
![ethyl {3-[(3-fluorobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3739311.png)
![3-(4-hydroxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3739314.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B3739321.png)

![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3739344.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3739361.png)
